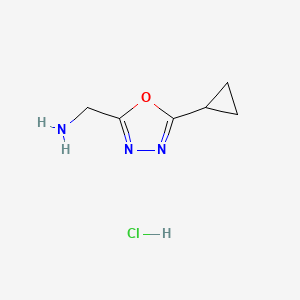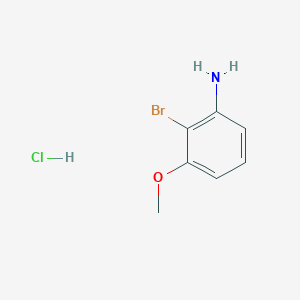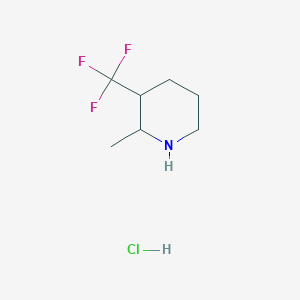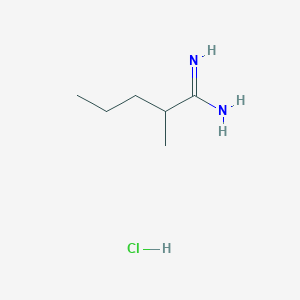
3-(Isocyanatomethyl)cyclopent-1-ene
Vue d'ensemble
Description
3-(Isocyanatomethyl)cyclopent-1-ene, commonly known as IPC, is a cyclic isocyanate. It has a molecular weight of 123.15 . The IUPAC name for this compound is 3-(Isocyanatomethyl)cyclopent-1-ene .
Molecular Structure Analysis
The InChI code for 3-(Isocyanatomethyl)cyclopent-1-ene is 1S/C7H9NO/c9-6-8-5-7-3-1-2-4-7/h1,3,7H,2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Isocyanatomethyl)cyclopent-1-ene include its molecular weight (123.15 g/mol) and its molecular formula (C7H9NO) . Additional properties such as boiling point and specific gravity are not provided in the search results.Applications De Recherche Scientifique
Polymer Composite Materials and Green Synthesis
Isocyanates, including those structurally related to "3-(Isocyanatomethyl)cyclopent-1-ene," are crucial in the production of high-performance polymers. Research by Jianxun et al. (2018) focused on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis, a compound known for its excellent yellowing resistance and applications in optical polymer composites, construction, and automotive industries. This study highlights the importance of developing non-phosgene synthesis routes for isocyanates to reduce environmental impact and production costs, which could be relevant for synthesizing and applying "3-(Isocyanatomethyl)cyclopent-1-ene" derivatives (Jianxun et al., 2018).
Catalyzed Cyclization Reactions
Cyclopentene derivatives serve as key intermediates in various cyclization reactions. Chan et al. (2012) reported on an efficient FeCl(3)-catalyzed Conia-ene cyclization of 2-alkynic 1,3-dicarbonyl compounds, leading to alkylidenecyclopentanes. This process demonstrates the versatility of cyclopentene structures in synthesizing complex cyclic compounds, hinting at the synthetic utility of "3-(Isocyanatomethyl)cyclopent-1-ene" in generating novel organic frameworks (Chan et al., 2012).
Lewis Acid-Triggered Rearrangements
The reactivity of cyclopentene derivatives under Lewis acid catalysis was explored by Ivanova et al. (2017), who investigated the isomerization of donor-acceptor cyclopropanes into substituted cyclopentenes. This study not only underlines the reactivity and transformation potential of cyclopentene derivatives under specific conditions but also suggests potential pathways for functionalizing "3-(Isocyanatomethyl)cyclopent-1-ene" to achieve desired molecular architectures (Ivanova et al., 2017).
Synthetic Applications in Medicinal Chemistry
Cyclopentene derivatives are also significant in medicinal chemistry. A study by Girgis et al. (2009) demonstrated the regioselective synthesis of 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-2,9-dien-6-ones, showcasing the potential of cyclopentanone derivatives in developing compounds with antimicrobial properties. This indicates the broader applicability of cyclopentene and isocyanate derivatives in creating bioactive molecules (Girgis et al., 2009).
Propriétés
IUPAC Name |
3-(isocyanatomethyl)cyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-8-5-7-3-1-2-4-7/h1,3,7H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZGIOOCUXHUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)
![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1379345.png)


![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)



![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)


